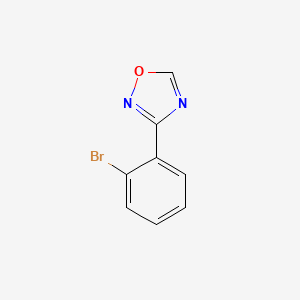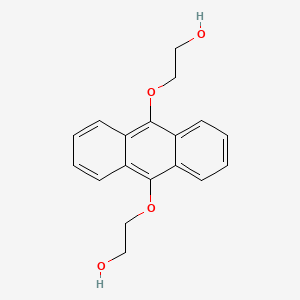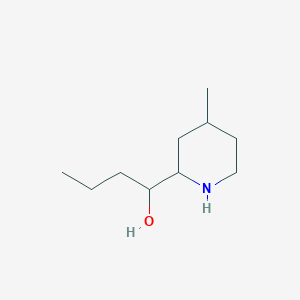
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose is a derivative of alpha-l-rhamnopyranose, a naturally occurring deoxy sugar. This compound is characterized by the presence of three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the rhamnopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be synthesized through the acetylation of alpha-l-rhamnopyranose. The process typically involves the reaction of alpha-l-rhamnopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 2nd, 3rd, and 4th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield alpha-l-rhamnopyranose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Alpha-l-rhamnopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in glycosylation processes and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mecanismo De Acción
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose involves its interaction with specific enzymes and molecular targets. The acetyl groups can be cleaved by esterases, releasing alpha-l-rhamnopyranose, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with glycosidases and other enzymes involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose can be compared with other acetylated sugars and rhamnopyranose derivatives:
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl bromide: Similar structure but with a bromine atom, used in glycosylation reactions.
2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranosyl chloride: Another derivative used in organic synthesis.
Alpha-l-rhamnopyranose: The non-acetylated form, naturally occurring and widely studied for its biological roles
These comparisons highlight the unique properties and applications of this compound, particularly its use in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C12H18O8 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-hydroxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1 |
Clave InChI |
QHOCNNVTMIFDFP-YTYCZEAOSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


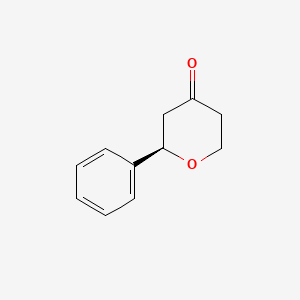
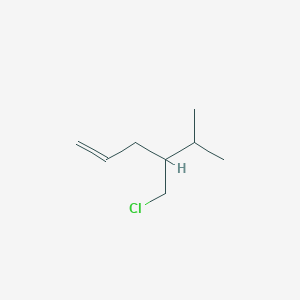

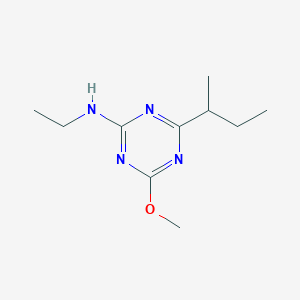
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
